1H-benzimidazol-5-ylmethanol
CAS No.: 106429-29-2
Cat. No.: VC3740881
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106429-29-2 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 3H-benzimidazol-5-ylmethanol |
Standard InChI | InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) |
Standard InChI Key | ITPDIGZAMXKBCF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CO)NC=N2 |
Canonical SMILES | C1=CC2=C(C=C1CO)NC=N2 |
Introduction
Chemical Structure and Properties
1H-Benzimidazol-5-ylmethanol (CAS Number: 106429-29-2) is characterized by its distinctive structure combining a benzimidazole core with a hydroxymethyl functional group . This compound is also known as 5-(Hydroxymethyl)-1H-benzimidazole in scientific literature .
Physical and Chemical Properties
The physical and chemical properties of 1H-benzimidazol-5-ylmethanol are critical for understanding its behavior in various applications and reactions. The table below summarizes the key properties of this compound:
Property | Value |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.165 g/mol |
CAS Number | 106429-29-2 |
MFCD Number | MFCD08690267 |
Physical State | Solid |
Purity | Typically available at 95% or higher |
The molecular structure of 1H-benzimidazol-5-ylmethanol consists of a benzimidazole ring system with a hydroxymethyl (-CH2OH) group attached at the 5-position . The 1H designation indicates that the hydrogen atom is located at the N1 position of the imidazole ring, which is significant for its reactivity and hydrogen bonding capabilities.
Biological Activities and Applications
Benzimidazole derivatives, including 1H-benzimidazol-5-ylmethanol, demonstrate a wide range of biological activities that make them valuable in medicinal chemistry and pharmaceutical research.
Related Compounds and Derivatives
1H-Benzimidazol-5-ylmethanol belongs to a broader family of benzimidazole derivatives with similar structures but varying substitution patterns.
Structural Analogues
Several structural analogues of 1H-benzimidazol-5-ylmethanol have been reported in the literature:
Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Features |
---|---|---|---|---|
(6-methyl-1H-benzimidazol-5-yl)methanol | 267875-59-2 | C9H10N2O | 162.19 g/mol | Additional methyl group at the 6-position |
(5-methoxy-1H-benzoimidazol-2-yl)-methanol | 20033-99-2 | C9H10N2O2 | 178.19 g/mol | Methoxy group at the 5-position, hydroxymethyl at the 2-position |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | 4589-66-6 | C10H12N2O | 176.215 g/mol | Methyl groups at positions 1 and 2 |
7-Bromo-1H-benzimidazole-5-methanol | Not specified | C8H7BrN2O | 227.06 g/mol | Bromine atom at the 7-position |
These structural variations can significantly affect the physicochemical properties and biological activities of the compounds .
Structure-Activity Relationships
The position and nature of substituents on the benzimidazole ring system can dramatically influence the compound's:
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Solubility and lipophilicity
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Binding affinity to biological targets
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Metabolic stability
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Toxicity profile
For example, the presence of a bromine atom in 7-bromo-1H-benzimidazole-5-methanol may enhance its ability to inhibit kinases and exhibit antimicrobial properties.
Physicochemical Properties and Applications
The physicochemical properties of 1H-benzimidazol-5-ylmethanol and its derivatives contribute to their various applications in research and development.
Comparative Physicochemical Properties
Drawing from data on related compounds, we can infer some properties of 1H-benzimidazol-5-ylmethanol:
Property | Estimated Value | Basis of Estimation |
---|---|---|
LogP | ~0.8-1.0 | Based on similar benzimidazole derivatives |
Melting Point | Not specified in search results | - |
Boiling Point | Likely >350°C | Based on similar compounds |
Solubility | Likely soluble in polar organic solvents, partially soluble in water | Based on functional groups present |
The hydroxymethyl group contributes to the compound's hydrogen bonding capabilities, potentially enhancing its solubility in polar solvents compared to unsubstituted benzimidazole .
Research Applications
1H-Benzimidazol-5-ylmethanol serves as:
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A building block in medicinal chemistry for the development of more complex molecules
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A potential pharmacophore in drug discovery programs
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A reference compound for analytical and structural studies
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A precursor for further functionalization to create libraries of derivatives with varied biological activities
Current Research and Future Directions
Research on benzimidazole derivatives, including 1H-benzimidazol-5-ylmethanol, continues to expand as scientists explore their potential in various applications.
Future Research Directions
Potential future research areas for 1H-benzimidazol-5-ylmethanol include:
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Structure-activity relationship studies to optimize biological activities
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Development of novel synthetic methodologies for more efficient preparation
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Investigation of its potential as a scaffold for targeted drug delivery systems
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Exploration of its interaction with specific biological targets through computational and experimental approaches
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Evaluation of its potential in combination therapies with established drugs
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